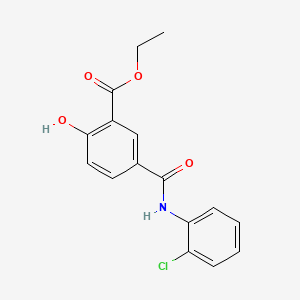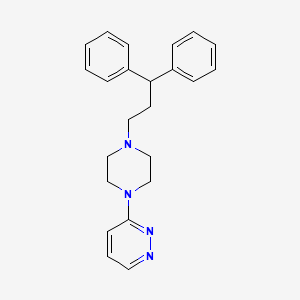![molecular formula C8H15N2O3PS3 B14675151 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate CAS No. 38090-82-3](/img/structure/B14675151.png)
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate: is an organophosphate compound primarily known for its use as an insecticide. It is a broad-spectrum insecticide that targets sucking and chewing insects. This compound has been used in various agricultural applications to protect crops from pests .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate involves the reaction of diethyl phosphorodithioate with a suitable thiadiazole derivative. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is studied for its reactivity and potential as a precursor for synthesizing other organophosphate compounds .
Biology: In biological research, this compound is used to study its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor. This property makes it valuable for research into nerve agents and pesticides .
Medicine: While not commonly used in medicine, its mechanism of action as an acetylcholinesterase inhibitor provides insights into developing treatments for conditions related to acetylcholine regulation .
Industry: Industrially, the compound is used in agriculture to protect crops from pests. Its broad-spectrum activity makes it effective against a wide range of insects .
Wirkmechanismus
The primary mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is through the inhibition of acetylcholinesterase (AchE). This enzyme is crucial for breaking down acetylcholine in the nervous system. By inhibiting AchE, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
Methidathion: Another organophosphate insecticide with a similar mechanism of action.
Omeprazole: Although not an insecticide, it shares structural similarities in its thiadiazole ring.
Uniqueness: o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate is unique due to its specific combination of functional groups, which confer its broad-spectrum insecticidal activity and its ability to inhibit acetylcholinesterase effectively .
Eigenschaften
CAS-Nummer |
38090-82-3 |
|---|---|
Molekularformel |
C8H15N2O3PS3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
diethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H15N2O3PS3/c1-4-12-14(15,13-5-2)16-6-7-9-10-8(11-3)17-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
OTKCZSVGOXDQII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)SCC1=NN=C(S1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)









![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)

